molecular formula C24H16ClF4N5O3S B2588025 2-chloro-6-fluoro-N-((4-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 389070-87-5

2-chloro-6-fluoro-N-((4-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2588025
CAS No.: 389070-87-5
M. Wt: 565.93
InChI Key: XFPFUADYDVZXII-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((4-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C24H16ClF4N5O3S and its molecular weight is 565.93. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-6-fluoro-N-[[4-(4-nitrophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF4N5O3S/c25-18-5-2-6-19(26)21(18)22(35)30-12-20-31-32-23(33(20)16-7-9-17(10-8-16)34(36)37)38-13-14-3-1-4-15(11-14)24(27,28)29/h1-11H,12-13H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPFUADYDVZXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])CNC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF4N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-6-fluoro-N-((4-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A triazole ring , which is known for its diverse biological activities.
  • Chlorine and fluorine substituents that may influence its pharmacokinetic properties.
  • A nitrophenyl group that is often associated with enhanced biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory properties. The following sections delve into specific activities and mechanisms.

Anticancer Activity

  • Mechanism of Action : The triazole moiety is believed to interfere with the synthesis of nucleic acids in cancer cells, leading to apoptosis. Studies have shown that compounds with similar structures can inhibit various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range .
  • Case Studies :
    • In a study conducted by Zhang et al., derivatives similar to the target compound were screened against multiple cancer cell lines, demonstrating promising anticancer activity with IC50 values ranging from 0.056 µM to 1.18 µM .
    • Another study reported that the compound exhibited selective toxicity towards leukemia cell lines, indicating its potential as a targeted anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it may be effective against various bacterial strains, possibly through disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Research indicates that compounds containing triazole rings can modulate inflammatory pathways, potentially reducing cytokine release and inflammation in various models. This suggests that the target compound may have applications in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Substituent Variations : The presence of electron-withdrawing groups like nitro and trifluoromethyl enhances lipophilicity and may improve binding affinity to biological targets.
  • Triazole Ring Modifications : Alterations in the triazole structure can significantly affect the compound's potency and selectivity against different biological targets.

Data Tables

Activity TypeCell Line/PathogenIC50 Value (µM)Reference
AnticancerMCF70.056Zhang et al.
AnticancerHCT1160.080Zhang et al.
AntimicrobialE. coliTBDOngoing studies
Anti-inflammatoryCytokine ReleaseTBDPreliminary findings

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